molecular formula C11H20BrNO2 B6314399 tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate CAS No. 1281712-14-8

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Cat. No.: B6314399
CAS No.: 1281712-14-8
M. Wt: 278.19 g/mol
InChI Key: VTOXJZQSOWEJSQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.19 g/mol . It is commonly used in research and development, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

The synthesis of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate typically involves the bromination of 3-methylpiperidine followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules to exert its effects .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in research.

Properties

IUPAC Name

tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOXJZQSOWEJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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